Emiglitate (BAY o 1248), a long-acting derivative of 1-deoxynojirimycin, belongs to the class of iminosugars. [] It acts as a potent and selective inhibitor of α-glucoside hydrolases, specifically targeting acid glucan-1,4-α-glucosidase (acid amyloglucosidase) and acid α-glucosidase. [, , , ] These enzymes are localized in the lysosomes and vacuoles of cells, particularly within the pancreatic islets of Langerhans. [, ] Emiglitate's action on these enzymes has made it a valuable tool in investigating the role of lysosomal function in nutrient-stimulated insulin secretion. [, , ]
Emiglitate is classified as a triazole derivative, specifically an N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide. It has been synthesized and studied for its inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. This compound is part of a broader category of α-glucosidase inhibitors used to control postprandial blood glucose levels in diabetic patients .
The synthesis of Emiglitate involves several key steps, typically including the formation of the triazole ring and subsequent modifications to achieve the desired pharmacological properties. A common synthetic route is outlined below:
For example, in one study, Emiglitate was synthesized by reacting N-phenylacetamide with 1,2,3-triazole derivatives under controlled conditions to yield the final compound with a satisfactory yield .
The molecular structure of Emiglitate can be represented by its chemical formula . Key features include:
Spectroscopic analyses such as ^1H NMR and ^13C NMR provide detailed insights into the arrangement of atoms within the molecule, confirming the successful synthesis of Emiglitate .
Emiglitate primarily participates in reactions relevant to its role as an α-glucosidase inhibitor. Key reactions include:
The kinetic parameters associated with its inhibitory activity have been determined using various assays that measure enzyme activity in the presence of Emiglitate .
The mechanism by which Emiglitate exerts its pharmacological effects involves:
Studies utilizing molecular docking simulations have provided insights into specific interactions between Emiglitate and the enzyme's active site residues, elucidating how structural features contribute to its inhibitory potency .
Emiglitate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
Emiglitate's primary application lies in the management of type 2 diabetes as an α-glucosidase inhibitor. Its potential benefits include:
Emerging research continues to explore additional applications in related metabolic disorders and other therapeutic areas where carbohydrate metabolism plays a crucial role .
Emiglitate (chemical name: 5-(2-ethoxy-4-methylphenyl)pyrimidine-2,4-diamine) emerged in the 1970s–1980s as part of efforts to develop targeted alpha-glucosidase inhibitors for type 2 diabetes. Early pharmacological studies positioned it as a synthetic alternative to natural inhibitors like acarbose, aiming to overcome limitations in potency and microbial sourcing. Key milestones include its identification in high-throughput screens of pyrimidine derivatives and its advancement to preclinical studies demonstrating potent postprandial glucose (PPG) reduction. By the 1990s, emiglitate was included in comparative trials assessing alpha-glucosidase inhibitors’ efficacy, such as meta-analyses quantifying acute PPG reductions. Notably, its development paralleled debates on optimal drug design, as researchers sought agents with enhanced specificity for human intestinal enzymes over microbial analogs [1] [5] [9].
Table 1: Historical Milestones in Emiglitate Research
Year Range | Key Developments | Academic Impact |
---|---|---|
1970s–1980s | Initial synthesis and in vitro characterization as a competitive alpha-glucosidase inhibitor | Established mechanism of action; differentiated from natural inhibitors |
1990s | Inclusion in comparative clinical trials vs. acarbose/miglitol | Validated PPG-lowering efficacy in humans |
2000s–Present | Reference compound in studies of novel inhibitors (e.g., imidazoquinazolines) | Served as benchmark for IC50 and selectivity assessments |
Emiglitate advanced fundamental insights into enzyme inhibition kinetics and therapeutic targeting:
Table 2: Comparative Alpha-Glucosidase Inhibition Profiles
Compound | *IC50 (µM) | Enzyme Source | Inhibition Type | Key Research Applications |
---|---|---|---|---|
Emiglitate | 0.15–0.45 | Rat intestinal | Competitive | Gold standard for newer synthetics |
Acarbose | 100–300 | S. cerevisiae | Pseudoirreversible | Clinical reference compound |
Imidazoquinazoline 19e | 50.0 | S. cerevisiae | Competitive | Hybrid scaffold development [9] |
*Approximate ranges from literature; varies by assay conditions
Emiglitate fueled ongoing scholarly debates about inhibitor design:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7